methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate
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Overview
Description
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboxylate ester group attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroindene-2-carboxylic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of 6-chloro-2-hydroxy-3-oxo-1H-indene as a starting material. This compound can be esterified with methanol in the presence of an acid catalyst to yield the desired product. The reaction conditions include heating the mixture under reflux and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher purity of the final product. Additionally, the use of automated systems for reagent addition and product separation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indene ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 6-chloro-2-oxo-3-oxo-1H-indene-2-carboxylate.
Reduction: Formation of 6-chloro-2-hydroxy-3-hydroxy-1H-indene-2-carboxylate.
Substitution: Formation of 6-substituted-2-hydroxy-3-oxo-1H-indene-2-carboxylate derivatives.
Scientific Research Applications
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where indene derivatives have shown efficacy.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular function.
Comparison with Similar Compounds
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate can be compared with other indene derivatives, such as:
Methyl (2S)-2-hydroxy-3-oxo-1H-indene-2-carboxylate: Lacks the chloro group, which may affect its reactivity and biological activity.
Methyl (2S)-6-bromo-2-hydroxy-3-oxo-1H-indene-2-carboxylate: Contains a bromo group instead of a chloro group, which may influence its chemical properties and interactions.
Methyl (2S)-6-methyl-2-hydroxy-3-oxo-1H-indene-2-carboxylate: Contains a methyl group instead of a chloro group, which may alter its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate, also known by its CAS number 173903-18-9, is a chemical compound with notable biological activities. This article explores its synthesis, characterization, and biological effects, particularly its potential applications in cancer therapy and other therapeutic areas.
Property | Value |
---|---|
Molecular Formula | C11H9ClO4 |
Molar Mass | 240.64 g/mol |
Density | 1.503 g/cm³ (predicted) |
Boiling Point | 376.3 °C (predicted) |
pKa | 10.05 (predicted) |
The compound features a unique indene structure with a chloro and hydroxy group, contributing to its reactivity and biological interactions.
Synthesis and Characterization
This compound can be synthesized through various methods, including enzymatic resolution using strains like Bacillus cereus, which has shown high stereoselectivity in producing the desired compound from racemic substrates . Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various human tumor cell lines, including:
- Colon cancer (HCT-15)
- Lung cancer (A549)
- Pancreatic cancer (BxPC3)
- Melanoma (A375)
The median inhibitory concentration (IC50) values for these cell lines ranged from sub-micromolar to low micromolar levels, indicating a potent anticancer effect . For instance, against pancreatic cancer cells, the compound showed an IC50 value significantly lower than that of cisplatin, a commonly used chemotherapy drug.
The mechanism by which this compound exerts its cytotoxic effects may involve:
- Induction of apoptosis in cancer cells.
- Disruption of mitochondrial function.
Studies utilizing Transmission Electron Microscopy (TEM) have provided insights into the morphological changes in treated cells, supporting the hypothesis of mitochondrial apoptosis as a pathway for the observed cytotoxicity .
Case Studies
- Study on Human Tumor Cell Lines : A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that it was significantly more effective than traditional chemotherapeutics like cisplatin in certain cell types .
- Enzymatic Synthesis and Biological Evaluation : Research focusing on the enzymatic synthesis of this compound revealed not only its effective production but also its high selectivity towards cancerous cells compared to non-cancerous cells. This selectivity is crucial for reducing side effects typically associated with chemotherapy .
Properties
Molecular Formula |
C11H9ClO4 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO4/c1-16-10(14)11(15)5-6-4-7(12)2-3-8(6)9(11)13/h2-4,15H,5H2,1H3/t11-/m0/s1 |
InChI Key |
NCNGKAPNQHDQBA-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CC2=C(C1=O)C=CC(=C2)Cl)O |
Canonical SMILES |
COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O |
Origin of Product |
United States |
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